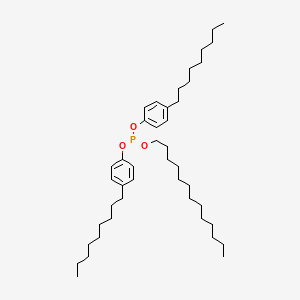

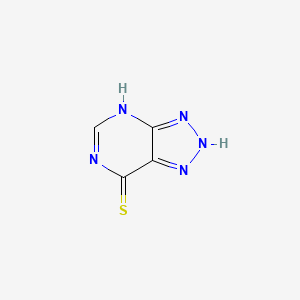

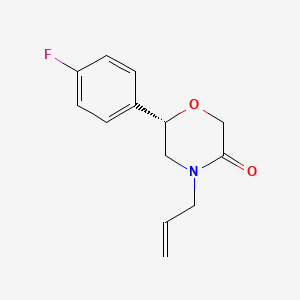

![molecular formula C12H10N2O4S B12643156 5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 6642-40-6](/img/structure/B12643156.png)

5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NSC 15687, also known as ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for its analgesic, antipyretic, and anti-inflammatory properties. Ibuprofen is commonly used to relieve pain, reduce fever, and alleviate inflammation associated with various conditions such as headaches, dental pain, menstrual cramps, muscle aches, arthritis, and post-surgery pain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen involves several chemical steps that convert the starting materials into the final product. One traditional method for synthesizing ibuprofen involves a six-step process that starts with isobutylbenzene. a more modern and environmentally friendly technique has been developed that reduces the synthesis to just three stages .

Industrial Production Methods

In industrial settings, ibuprofen is produced using the green synthesis method, which is more efficient and environmentally friendly. This method involves fewer steps and generates less waste compared to traditional methods .

Analyse Des Réactions Chimiques

Types of Reactions

Ibuprofen undergoes various chemical reactions, including esterification, salt formation, and halogenation .

Common Reagents and Conditions

Esterification: This reaction involves the carboxylic acid group of ibuprofen and can increase the drug’s solubility and absorption.

Salt Formation: Ibuprofen can form salts with various bases, which can enhance its pharmacokinetic properties.

Major Products Formed

The major products formed from these reactions include various esters and salts of ibuprofen, which are used to improve its pharmacokinetic properties .

Applications De Recherche Scientifique

Ibuprofen has a wide range of scientific research applications in various fields:

Chemistry: Ibuprofen is used as a model compound in the study of drug synthesis and chemical reactions.

Biology: It is used to study the effects of NSAIDs on biological systems, including their anti-inflammatory and analgesic properties.

Medicine: Ibuprofen is extensively used in clinical research to evaluate its efficacy and safety in treating various conditions such as pain, inflammation, and fever.

Mécanisme D'action

Ibuprofen exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aspirin: Another NSAID with similar analgesic, antipyretic, and anti-inflammatory properties.

Naproxen: An NSAID that is similar to ibuprofen but has a longer duration of action.

Ketoprofen: An NSAID with similar properties but different pharmacokinetic characteristics.

Uniqueness

Ibuprofen is unique in its balance of efficacy, safety, and tolerability. It is often preferred over other NSAIDs due to its relatively low risk of gastrointestinal side effects and its effectiveness in treating a wide range of conditions .

Propriétés

Numéro CAS |

6642-40-6 |

|---|---|

Formule moléculaire |

C12H10N2O4S |

Poids moléculaire |

278.29 g/mol |

Nom IUPAC |

5-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C12H10N2O4S/c15-10-7(11(16)14-12(19)13-10)3-6-1-2-8-9(4-6)18-5-17-8/h1-2,4,7H,3,5H2,(H2,13,14,15,16,19) |

Clé InChI |

CDUVDRZVVZPWRX-UHFFFAOYSA-N |

SMILES canonique |

C1OC2=C(O1)C=C(C=C2)CC3C(=O)NC(=S)NC3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

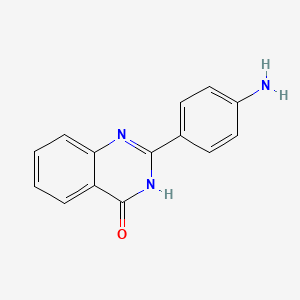

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)